2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is not specified in the available resources.Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that the compound might interact with transition metals or carbon-based compounds in its target of action.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This might give some insight into the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound might be involved in, is a key process in the synthesis of various organic compounds . This suggests that the compound could affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
The suzuki–miyaura coupling reaction, which this compound might participate in, results in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The suzuki–miyaura coupling reaction, which this compound might be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
2-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGXPSAAPUCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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